molecular formula C11H11N3O2 B397219 1-benzyl-5-methyl-3-nitro-1H-pyrazole CAS No. 898053-54-8

1-benzyl-5-methyl-3-nitro-1H-pyrazole

Cat. No. B397219
CAS RN: 898053-54-8
M. Wt: 217.22g/mol
InChI Key: KAGRJYDQTGZIGS-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-3-nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a pyrazole derivative, which is a class of compounds that have attracted much attention in the field of drug development .


Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-methyl-3-nitro-1H-pyrazole consists of a pyrazole ring which is a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . The molecular formula is C11H11N3O2 .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .

Future Directions

The future directions of pyrazole derivatives like 1-Benzyl-5-methyl-3-nitro-1H-pyrazole could involve further exploration of their synthesis methods and biological activities. Given their wide range of biological activities, they could be potential candidates for drug development .

properties

IUPAC Name

1-benzyl-5-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-7-11(14(15)16)12-13(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGRJYDQTGZIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-methyl-3-nitro-1H-pyrazole

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